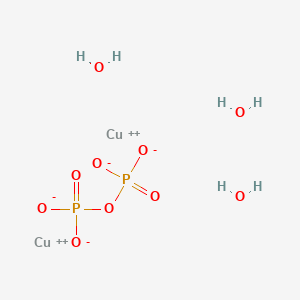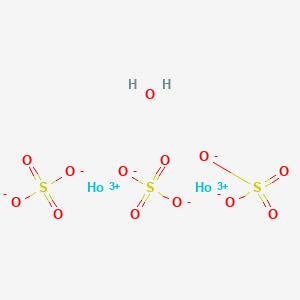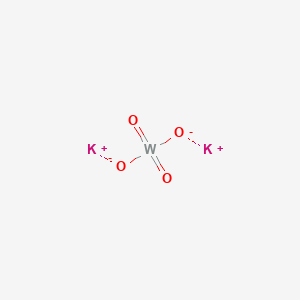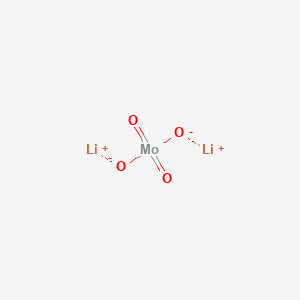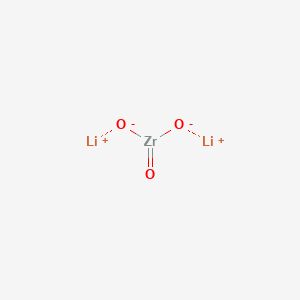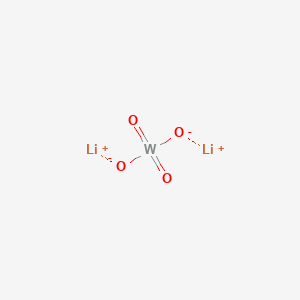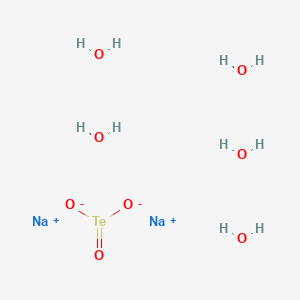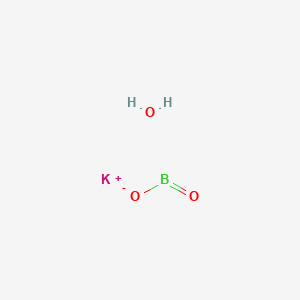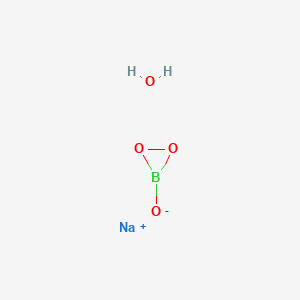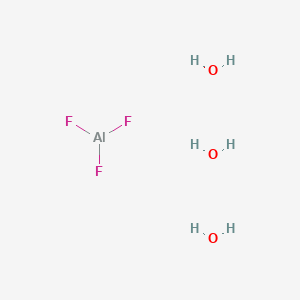
Aluminium fluoride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium fluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless solid that forms hydrates and is commonly used in various industrial applications. This compound is known for its role in the production of aluminum and its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium fluoride trihydrate can be synthesized through the reaction of aluminum hydroxide or aluminum with hydrogen fluoride. The reaction typically involves the following steps: [ \text{Al(OH)}_3 + 3\text{HF} \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum fluoride trihydrate can be prepared by reacting aluminum chloride with hydrofluoric acid .
Industrial Production Methods: In industrial settings, aluminum fluoride trihydrate is often produced by treating aluminum hydroxide with hydrogen fluoride. The process involves drying the resulting compound in a blast drying oven at temperatures ranging from 110°C to 260°C for 8-16 hours to remove most of the water of crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium fluoride trihydrate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, although it is relatively stable.
Reduction: It can be reduced under specific conditions, but this is less common.
Substitution: It can undergo substitution reactions with other fluoride compounds.
Common Reagents and Conditions:
Hydrogen fluoride (HF): Used in the synthesis of aluminum fluoride trihydrate.
Aluminum hydroxide (Al(OH)₃): A starting material for the synthesis.
Major Products:
Aluminum fluoride (AlF₃): The primary product formed from the reaction of aluminum hydroxide with hydrogen fluoride.
Applications De Recherche Scientifique
Aluminium fluoride trihydrate has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in the synthesis of other fluoride compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its role in dental care and bone health.
Industry: Widely used in the aluminum industry, ceramics, glasses, and electronics due to its ability to modify the refractive index of glass and its properties as a flux in ceramics
Mécanisme D'action
Aluminium fluoride trihydrate exerts its effects through its interaction with various molecular targets and pathways. One notable mechanism is its ability to activate heterotrimeric G proteins by mimicking the chemical structure of a phosphate. This activation is useful for studying G protein activation in vivo and understanding the biochemical mechanism of GTP hydrolysis .
Comparaison Avec Des Composés Similaires
- Aluminum chloride (AlCl₃)
- Aluminum bromide (AlBr₃)
- Aluminum iodide (AlI₃)
- Boron trifluoride (BF₃)
- Gallium trifluoride (GaF₃)
- Indium trifluoride (InF₃)
- Thallium trifluoride (TlF₃)
Uniqueness: Aluminium fluoride trihydrate is unique due to its specific chemical structure and properties, such as its ability to form stable hydrates and its role in the aluminum industry. Its interaction with G proteins and its use in various industrial applications further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
trifluoroalumane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLZIAYVINRQEJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.F[Al](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.023 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0 |
Source


|
| Record name | Aluminium fluoride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
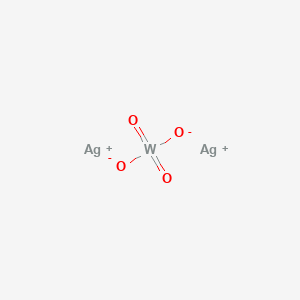

![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
